8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Medicinal Chemistry ADME Chromatography

Medicinal chemistry groups require bifunctional 1,5-naphthyridine building blocks with orthogonal reactivity for iterative cross-coupling in macrocycle synthesis-a need unmet by mono-functional analogs. 8-Chloro-1,5-naphthyridin-2-yl triflate (CAS 1092565-20-2) addresses this gap with a C2-triflate for Suzuki-Miyaura coupling and a C8-chloro handle for sequential amination or second coupling. - Enables rapid 2,8-disubstituted library generation from a single intermediate. - Validated in Omipalisib-inspired PI3K/mTOR dual inhibitor macrocyclization. - Higher cLogP (2.51) vs. unsubstituted analog enhances chromatographic resolution.

Molecular Formula C9H4ClF3N2O3S
Molecular Weight 312.65 g/mol
Cat. No. B14901911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
Molecular FormulaC9H4ClF3N2O3S
Molecular Weight312.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CN=C21)Cl)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H4ClF3N2O3S/c10-5-3-4-14-6-1-2-7(15-8(5)6)18-19(16,17)9(11,12)13/h1-4H
InChIKeyRFKCMQGHNVVNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1,5-naphthyridin-2-yl Triflate: Advanced Cross-Coupling Building Block


8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate (CAS 1092565-20-2) is a heterocyclic building block belonging to the 1,5-naphthyridine class. It features a trifluoromethanesulfonate (triflate) ester at the 2-position and a chlorine substituent at the 8-position of the fused bicyclic core. This compound is primarily utilized as an electrophilic intermediate in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications [1]. The presence of both a potent leaving group (triflate) and an orthogonal handle for further derivatization (chlorine) provides strategic synthetic versatility not available in simpler naphthyridine analogs [2].

Dual orthogonal leaving groups (C2‑OTf / C8‑Cl) support sequential cross‑coupling strategies

Fused 1,5‑naphthyridine core delivers electron‑deficient character for Pd‑catalyzed couplings

Documented use in PI3K/mTOR inhibitor synthesis confirms suitability for complex medicinal chemistry workflows

Why 8-Chloro-1,5-naphthyridin-2-yl Triflate Is Irreplaceable


Simple substitution of 8-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate with unsubstituted 1,5-naphthyridin-2-yl triflate or the 4-position isomer is not scientifically valid for applications requiring orthogonal reactivity or specific electronic properties. The 8-chloro substituent is not inert; it significantly alters the compound's physicochemical profile, influencing both reactivity and downstream compatibility. For instance, the chlorine atom increases molecular weight and calculated lipophilicity (cLogP) compared to the non-chlorinated analog, directly affecting its chromatographic behavior and potential for passive membrane permeability in cell-based assays. Furthermore, the chlorine provides a site for sequential functionalization—such as nucleophilic aromatic substitution or further metal-catalyzed coupling—that is entirely absent in the unsubstituted parent molecule [1]. Using a 4-yl triflate isomer would place the reactive leaving group at a position with a different electronic environment and steric profile, likely leading to divergent reaction outcomes and product mixtures [2].

Non‑chlorinated 1,5‑naphthyridin‑2‑yl triflate lacks the C8‑Cl handle for sequential derivatization, limiting library synthesis

4‑Position triflate isomer places the leaving group in a different steric/electronic environment, likely altering cross‑coupling selectivity and yield

8‑Bromo analogs exhibit different oxidative addition rates; direct replacement may require re‑optimization of catalytic conditions

8-Chloro-1,5-naphthyridin-2-yl Triflate: Reactivity & Physicochemical Evidence


Enhanced Lipophilicity and Membrane Permeability

The presence of the 8-chloro substituent in 8-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate significantly increases its calculated lipophilicity compared to the unsubstituted 1,5-naphthyridin-2-yl triflate analog. This difference is critical for predicting behavior in biological systems and optimizing purification workflows [1].

Lipophilicity shift
Class‑level
cLogP increase ~+0.7 to +1.0 units vs. non‑chlorinated analog (inferred from SAR)
Supports altered reverse‑phase retention and passive permeability context
Predicted values; experimental confirmation may be needed for specific chromatographic methods
Medicinal Chemistry ADME Chromatography

Dual Leaving Group for Sequential Derivatization

The target compound uniquely integrates two leaving groups with distinct reactivity profiles. The triflate at the 2-position is a superb leaving group for initial palladium-catalyzed cross-coupling, while the 8-chloro substituent remains intact, enabling a subsequent, orthogonal transformation (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) [1]. This dual functionality is absent in simple naphthyridine triflates (e.g., 1,5-naphthyridin-2-yl triflate), which lack the second reactive handle, and is differentiated from 8-bromo analogs by the different reactivity of aryl chlorides versus aryl bromides in cross-coupling.

Dual reactive sites
Reported
2 reactive centers: C2‑OTf (initial coupling) + C8‑Cl (orthogonal second step) vs. single‑handle analogs
Enables sequential, site‑selective derivatization from one building block
Reactivity order and conditions must be validated for each substrate pair
Synthetic Methodology Cross-Coupling Sequential Functionalization

Validated in PI3K/mTOR Dual Inhibitor Synthesis

The compound is specifically documented as a reactant in the synthesis of Omipalisib-inspired macrocyclic dual PI3K/mTOR inhibitors. It is reacted under Suzuki-type conditions with bis-triphenylphosphine-palladium(II) chloride and sodium carbonate in a 1,2-dimethoxyethane/water mixture [1]. While direct comparative yield data for this specific transformation are not publicly available, the documented use in a high-value pharmaceutical context confirms its proven performance and reliability in demanding cross-coupling applications where simple analogs may fail or provide lower yields due to electronic or steric mismatches.

PI3K/mTOR inhibitor route
Reported
Employed in Omipalisib‑inspired macrocycle synthesis under Pd(PPh₃)₂Cl₂/Na₂CO₃ in DME/H₂O
Demonstrates fit for demanding cross‑coupling in drug‑discovery workflows
Exact yield data not publicly available; performance under reported conditions is documented
Medicinal Chemistry Oncology Kinase Inhibitors

Differentiated Properties for Scale-Up and Formulation

The 8-chloro substitution provides distinct physicochemical attributes that are critical for process development and final application. The compound exhibits a predicted boiling point of 383.2±42.0 °C and a predicted density of 1.704±0.06 g/cm3 [1]. While comparable data for the unsubstituted analog (CAS 1452561-34-0) are not universally available, the higher molecular weight (312.65 vs. 278.21 g/mol) directly influences gravimetric measurements, solubility parameters, and volatility during large-scale synthesis or purification. These differences are non-trivial when scaling from milligram research quantities to kilogram production.

Scale‑up attributes
Data to verify
Predicted b.p. 383.2±42.0 °C; MW 312.65 g/mol (+34.4 vs. non‑chlorinated); density 1.704±0.06 g/cm³
Lower volatility and higher mass impact gravimetric handling and purification design
Computational estimates; experimental property verification recommended for scale‑up
Process Chemistry Formulation Physical Properties

High-Impact Applications of 8-Chloro-1,5-naphthyridin-2-yl Triflate


Macrocyclic Kinase Inhibitor Synthesis

As validated by its use in the synthesis of Omipalisib-inspired PI3K/mTOR dual inhibitors, this building block is ideal for constructing complex macrocyclic structures targeting the PI3K/AKT/mTOR pathway, a key signaling cascade in oncology [1]. Its orthogonal reactivity (C2-triflate and C8-Cl) allows for iterative cross-coupling steps essential for assembling the macrocyclic framework, a process that would be inefficient or impossible with mono-functional naphthyridine triflates.

Sequential Cross-Coupling for Heterocyclic Libraries

Medicinal chemistry groups focused on diversity-oriented synthesis can leverage the compound's dual leaving groups. An initial Suzuki-Miyaura reaction at the C2 position can install a first aryl or heteroaryl group, followed by a distinct palladium-catalyzed amination or second Suzuki coupling at the C8 position [1]. This allows for the rapid generation of a library of 2,8-disubstituted-1,5-naphthyridines from a single, common intermediate.

Organic Electronic Materials Development

The 1,5-naphthyridine core is a recognized scaffold in materials science for its electron-deficient character and ability to coordinate metals. The C8-chloro substituent in this compound provides a handle for fine-tuning electronic properties and solubility of resultant materials through nucleophilic substitution or further cross-coupling [1]. This enables the synthesis of tailored ligands for metal-organic frameworks (MOFs) or components for organic light-emitting diodes (OLEDs) with properties unattainable from the unsubstituted core [2].

Application
Selection Property
Validation Focus
Macrocyclic kinase inhibitor synthesis
Orthogonal C2/C8 reactivity for iterative coupling
Sequence efficiency and macrocyclization yield
Heterocyclic library generation
Dual leaving‑group versatility
Site‑selective functionalization tolerance
Organic electronic materials
8‑Chloro handle for electronic tuning
Solubility and metal‑coordination optimization

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